

# Spectroscopic and Structural Elucidation of Gelomulide N: A Technical Guide

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## Compound of Interest

Compound Name: *Gelomulide N*

Cat. No.: *B1632585*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Gelomulide N**, an ent-abietane diterpenoid isolated from *Gelonium aequoreum* and *Suregada glomerulata*. The structural elucidation of this class of compounds is critical for the exploration of their potential therapeutic applications. This document compiles the available spectroscopic data, outlines the experimental protocols for its acquisition, and presents a logical workflow for the structural analysis of such natural products.

## Chemical Structure and Properties

- Compound Name: **Gelomulide N**
- Molecular Formula:  $C_{24}H_{32}O_7$
- Molecular Weight: 432.51 g/mol
- CAS Number: 1005212-02-1
- Class: ent-Abietane Diterpenoid

## Spectroscopic Data

The structural framework of **Gelomulide N** was primarily determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass

Spectrometry (MS). The following tables summarize the key quantitative data.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Gelomulide N**

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) in Hz
Data not available in search results			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Gelomulide N**

Position	Chemical Shift ( $\delta$ ) ppm
Data not available in search results	

Table 3: Mass Spectrometry Data for **Gelomulide N**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Ion Species
Data not available in search results		

Note: The detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts and mass spectrometry data are reported in Lee, C. L., et al. (2008). Cytotoxic ent-abietane diterpenes from *Gelonium aequoreum*. *Phytochemistry*, 69(1), 276–287. Access to the full text of this publication is required to populate these tables.

## Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic data for novel natural products like **Gelomulide N**. The specific parameters are based on the instrumentation and methodologies reported for similar compounds.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

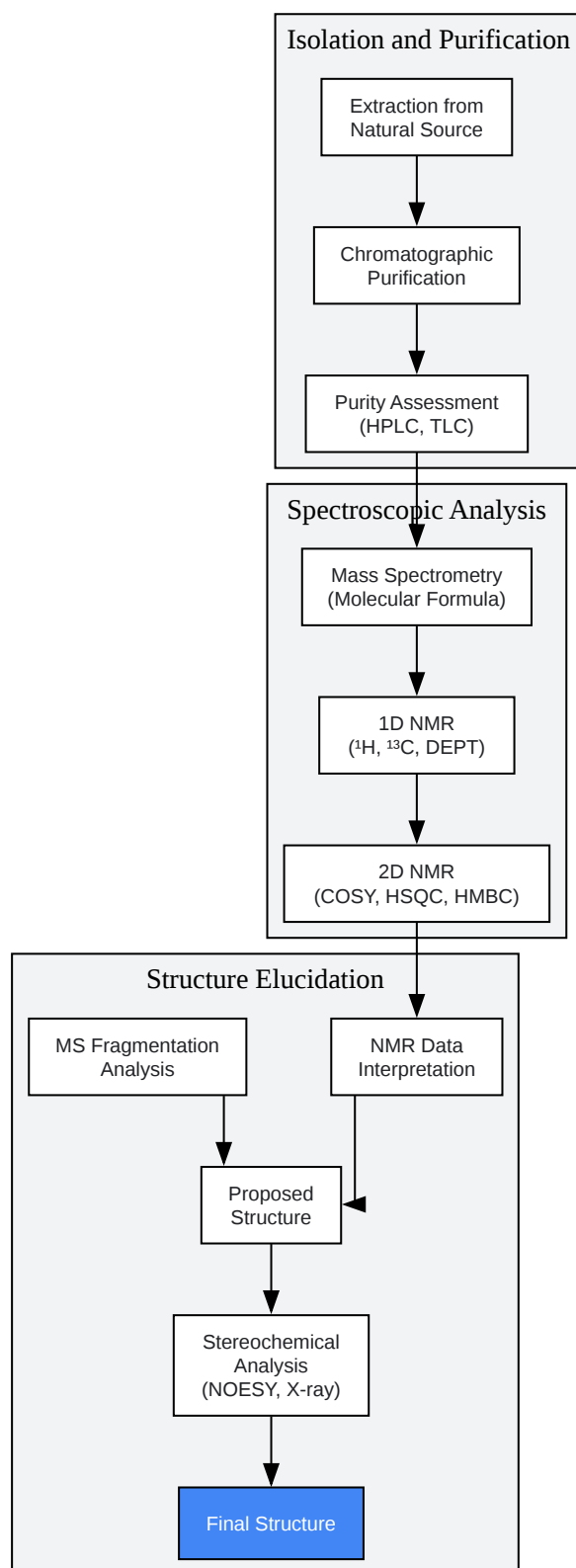
- Sample Preparation: A sample of pure **Gelomulide N** (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- $^1\text{H}$  NMR Spectroscopy:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: Typically 12-16 ppm.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16 scans.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
  - Spectral Width: Typically 0-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 1024 or more scans, depending on sample concentration.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC):
  - Standard pulse sequences provided by the spectrometer manufacturer are used.
  - Parameters are optimized for the specific nucleus and expected coupling constants. For HMBC, the long-range coupling delay is typically set to 50-100 ms to observe correlations over 2-3 bonds.

### 3.2. Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectrometry (HRMS) is performed on instruments such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) is a common technique for this class of compounds.
- Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
- Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe different adducts (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$ ,  $[M-H]^-$ ).

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a novel natural product like **Gelomulide N**.



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Caption: Workflow for the isolation and structural elucidation of **Gelomulide N**.

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